Ozagrel methyl ester

描述

Ozagrel methyl ester is a chemical compound known for its role as an inhibitor of thromboxane A2 synthase. This compound is derived from ozagrel, which is used in the treatment of various cardiovascular diseases due to its antiplatelet aggregation and vasodilatory effects . This compound is a methyl ester derivative of ozagrel, and it has been studied for its potential therapeutic applications, particularly in the context of ischemic stroke and other thromboembolic conditions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel methyl ester typically involves the esterification of ozagrel. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction . The resulting product is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform reaction conditions. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

化学反应分析

Types of Reactions

Ozagrel methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

科学研究应用

Cardiovascular Therapeutics

Ozagrel methyl ester primarily acts as an inhibitor of thromboxane A2 synthase, which plays a critical role in platelet aggregation and vasoconstriction. Its inhibition leads to reduced thromboxane A2 production, making it significant for preventing thrombus formation and improving blood flow in patients at risk for cardiovascular events such as heart attacks or strokes .

Clinical Studies :

- Research has indicated that this compound exhibits antiplatelet aggregation properties and has been studied for its effectiveness in treating ischemic stroke, where thromboembolism is a major concern .

- In one study, novel codrugs combining ozagrel with paeonol were synthesized, demonstrating protective effects against oxygen-glucose deprivation injury in neuronal cells (PC12) and showing good bioavailability .

Impurity Analysis

This compound is also utilized in the preparation of ozagrel impurities, which are essential for impurity analysis in drug formulations. The preparation method involves simple reactions that yield reference substances necessary for quality control and research into ozagrel bulk drugs.

The biological activity of this compound extends beyond thromboxane A2 inhibition. It has been investigated for its potential effects on various cellular processes associated with cardiovascular health:

- Antiplatelet Activity : Its ability to inhibit platelet aggregation positions it as a candidate for further pharmacological investigations aimed at treating vascular disorders.

- Neuroprotective Effects : Studies have shown that compounds derived from ozagrel exhibit neuroprotective properties, which could be beneficial in treating conditions like ischemic stroke .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Case Study on Codrug Development :

- Thromboxane Mediated Effects :

作用机制

Ozagrel methyl ester exerts its effects by inhibiting thromboxane A2 synthase, an enzyme involved in the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation . By inhibiting this enzyme, this compound reduces the formation of thromboxane A2, thereby preventing platelet aggregation and promoting vasodilation . The molecular targets include thromboxane A2 synthase and related pathways involved in platelet aggregation .

相似化合物的比较

Similar Compounds

Paeonol: Another compound with antiplatelet aggregation activities.

Aspirin: A well-known antiplatelet agent that inhibits cyclooxygenase.

Clopidogrel: An antiplatelet drug that inhibits the P2Y12 receptor.

Uniqueness

Ozagrel methyl ester is unique in its selective inhibition of thromboxane A2 synthase, which distinguishes it from other antiplatelet agents like aspirin and clopidogrel that have broader mechanisms of action . This selectivity makes this compound particularly useful in conditions where specific inhibition of thromboxane A2 is desired .

生物活性

Ozagrel methyl ester, a derivative of ozagrel, is recognized for its significant role as an inhibitor of thromboxane A2 synthase. This compound is particularly relevant in the context of cardiovascular diseases, where it exhibits antiplatelet aggregation and vasodilatory effects. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and various biological effects supported by research findings.

Target Proteins

this compound primarily targets two critical proteins:

- Thromboxane A2 (TXA2) synthase : An enzyme that converts prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.

- P2Y12 receptor : A receptor involved in platelet activation and aggregation.

Mode of Action

The compound inhibits TXA2 synthase and P2Y12, disrupting the biochemical pathways involved in platelet aggregation. This inhibition leads to a reduction in thromboembolic events, such as ischemic strokes, by decreasing platelet aggregation and promoting vasodilation through enhanced nitric oxide production in endothelial cells.

Pharmacokinetics

This compound undergoes metabolic conversion to two primary metabolites (M1 and M2) after administration. The pharmacokinetic profile indicates that the compound remains stable under physiological conditions, with minimal degradation over time. Studies show that at low doses, it effectively inhibits thromboxane A2 synthesis without significant adverse effects. However, higher doses may lead to hepatotoxicity and gastrointestinal disturbances .

Antiplatelet Activity

This compound significantly reduces platelet aggregation, which is crucial for preventing thrombus formation. In laboratory studies, it has been shown to exhibit a rapid onset of action with sustained effects over time.

Cellular Effects

- Endothelial Cells : Enhances nitric oxide production, leading to vasodilation.

- Platelets : Inhibits aggregation and reduces clot formation.

- Cell Signaling Pathways : Modulates pathways such as the Rho kinase pathway, influencing vascular smooth muscle contraction and cell migration .

Clinical Applications

This compound has been investigated for its therapeutic potential in treating ischemic stroke and other cardiovascular conditions. Research indicates that ozagrel combined with traditional therapies shows promising outcomes in improving blood flow and reducing complications associated with cerebral infarction .

Comparative Studies

A study compared this compound with other antiplatelet agents like aspirin. The results highlighted its superior efficacy in inhibiting platelet aggregation under certain conditions, suggesting its potential as a preferred treatment option for patients at high risk of thromboembolic events .

Data Summary

| Parameter | This compound |

|---|---|

| Target Proteins | TXA2 synthase, P2Y12 |

| Mechanism | Inhibition of TXA2 synthesis |

| Metabolites | M1, M2 |

| Key Effects | Antiplatelet activity |

| Stability | Stable under physiological conditions |

| Adverse Effects at High Doses | Hepatotoxicity, GI disturbances |

属性

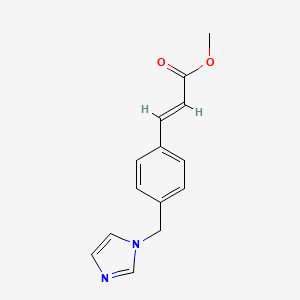

IUPAC Name |

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research paper presents a new method for synthesizing ozagrel methyl ester using readily available starting materials and a straightforward reaction sequence []. The advantages of this method are its higher yield compared to existing methods and its reduced environmental impact, making it more suitable for large-scale production of this important pharmaceutical intermediate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。